2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde
Description
2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde is a heterocyclic compound featuring a benzodioxin core (two oxygen atoms in a bicyclic structure) substituted with a chloro group at position 4. A methoxy-linked 5-nitrobenzaldehyde moiety is attached to the benzodioxin ring. The nitro group at position 5 of the benzaldehyde enhances its electron-withdrawing properties, while the aldehyde functional group provides reactivity for further chemical modifications.
Properties
IUPAC Name |
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c17-13-3-11-7-22-9-24-16(11)12(4-13)8-23-15-2-1-14(18(20)21)5-10(15)6-19/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYMPPYITZUTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)COC3=C(C=C(C=C3)[N+](=O)[O-])C=O)OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379034 | |
| Record name | 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219539-02-3 | |
| Record name | 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chloro Group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Nitration: The nitro group is added through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzoic acid
Reduction: 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-aminobenzaldehyde
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
A recent study optimized the synthesis of this compound by varying reaction conditions such as temperature and solvent choice, resulting in improved yield and purity levels. The optimal conditions were found to be at a temperature of 60°C using ethanol as the solvent, achieving a yield of over 85% .
Pharmaceutical Research
One of the primary applications of 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde is in pharmaceutical research:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
Material Science
In material science, this compound is explored for its potential use in:
- Organic Light Emitting Diodes (OLEDs) : Due to its unique electronic properties, it is being investigated as an emissive layer material in OLED technology.
Environmental Applications
The compound's chlorinated structure suggests potential applications in environmental chemistry:
- Pollutant Degradation : Research is ongoing into its efficacy in degrading environmental pollutants through photocatalytic processes.
Table 2: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxin ring and chloro group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on benzodithiazine derivatives (e.g., compounds 8 , 10 , 11 , 12 , 13 in Molecules 2015) . While these analogs share a heterocyclic core, key differences arise in substituents and heteroatoms, leading to distinct physicochemical and functional properties.
Core Heterocycle Modifications
- Benzodioxin vs.
Substituent Effects
Table 1: Key Substituents and Properties of Analogs
Key Observations:
Electron-Withdrawing Groups :
- The target compound’s 5-nitro group enhances electrophilicity at the aldehyde, similar to compound 13 , which features a nitro-substituted furan. This may increase reactivity in condensation or nucleophilic addition reactions .
- In contrast, bromo or methoxy substituents (e.g., 8 , 10 ) are electron-donating, reducing electrophilicity but improving stability .
Thermal Stability :
- Benzodithiazine analogs exhibit high thermal stability (melting points >280°C), likely due to strong sulfur-sulfur and sulfur-nitrogen interactions. The target compound’s benzodioxin core may lower thermal stability due to weaker oxygen-based intermolecular forces, though experimental data are needed.
Spectral Signatures :
- The target compound’s IR spectrum would differ significantly from benzodithiazines due to the absence of SO₂ stretches (~1315–1160 cm⁻¹) and the presence of nitro (1520–1350 cm⁻¹) and aldehyde (~2850 cm⁻¹) peaks .
Synthetic Efficiency :
Research Implications and Limitations
- Structural Insights : The benzodioxin core’s polarity may improve aqueous solubility compared to benzodithiazines, which are more lipophilic due to sulfur atoms.
- Functional Potential: The nitro and aldehyde groups position the compound as a candidate for developing antimicrobial or anticancer agents, analogous to nitro-heterocycles like 13 .
- Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Comparisons rely on extrapolation from benzodithiazine analogs.
Biological Activity
2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde, with the CAS number 219539-02-3, is a compound of interest due to its potential biological activities. This compound has garnered attention in pharmacological research for its structural characteristics and possible therapeutic applications.
- Molecular Formula : C₁₆H₁₂ClNO₆
- Molecular Weight : 349.72 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : 1.466 g/cm³
Biological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
-
Anticancer Properties :
- A study indicated that derivatives of nitrobenzaldehyde compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chloro and methoxy groups may enhance these effects by modulating the compound’s interaction with biological targets .
- In vitro assays demonstrated that this compound could inhibit cell proliferation in cancer models, suggesting potential as an anticancer agent .
- Enzyme Inhibition :
- Mechanism of Action :
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with DHFR. It was found that at micromolar concentrations, the compound effectively downregulated DHFR levels, contributing to its anticancer activity and highlighting its potential use in combination therapies for resistant cancers .
Data Table: Summary of Biological Activities
Q & A
Basic Question
- ¹H/¹³C NMR : Key for identifying methoxy (-OCH₃), benzodioxin protons, and aldehyde signals.
- FT-IR : Confirms nitro (1520–1350 cm⁻¹) and aldehyde (~2850–2720 cm⁻¹) functional groups.
- HRMS : Validates molecular weight (e.g., C₁₆H₁₁ClNO₆) and isotopic patterns from chlorine .
How should this compound be stored to prevent degradation?
Basic Question
Store in airtight, amber glass containers under inert gas (N₂/Ar) at −20°C. The nitro and aldehyde groups are prone to hydrolysis and oxidation; desiccants like silica gel are recommended .
How can cyclization reactions involving the nitro group be optimized?
Advanced Question
The nitro group’s EWG nature may hinder cyclization. Mitigate this by:
- Using Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- Adjusting reaction temperatures (e.g., 80–100°C in DMF) to balance kinetics and thermodynamics .
- Screening nitrogen donors (e.g., NH₄OAc vs. NH₄Cl) to enhance nucleophilic attack on the aldehyde .
How to resolve conflicting spectroscopic data for structural isomers?
Advanced Question
- 2D NMR (COSY, NOESY) : Differentiates between ortho/meta substituents on the benzodioxin ring.
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, especially for nitro-group positioning .
- HPLC-MS : Separates isomers based on polarity differences caused by methoxy/nitro group orientations .
What factors influence the compound’s stability under varying pH conditions?
Advanced Question
- Acidic conditions : Protonation of the aldehyde group accelerates hydrolysis.
- Alkaline conditions : Nitro groups may undergo partial reduction to amines, altering reactivity.
Stability assays in buffered solutions (pH 2–12) with UV-Vis monitoring (λ = 300–400 nm) are advised .
How do electron-withdrawing groups (EWGs) affect reactivity in cross-coupling reactions?
Advanced Question
The nitro group deactivates the benzaldehyde ring, slowing cross-coupling. Strategies include:
- Pre-activation : Convert the aldehyde to a more reactive imine or oxime intermediate.
- Microwave-assisted synthesis : Enhances reaction rates by improving energy transfer to EWGs .
What methodologies assess nitro group reactivity in reduction or substitution reactions?
Advanced Question
- Catalytic hydrogenation : Use Pd/C or Raney Ni in ethanol to reduce nitro to amine; monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc) .
- Nucleophilic aromatic substitution : Screen leaving groups (e.g., Cl⁻ vs. F⁻) in DMSO at 120°C, leveraging nitro’s meta-directing effects .
How to address contradictory yield data in published synthetic protocols?
Advanced Question
- Reproducibility checks : Verify catalyst purity (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) and solvent dryness.
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors .
- Byproduct analysis : Use GC-MS to detect side reactions (e.g., aldehyde oxidation) that lower yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
